5,6-Dihydro-5-azacytidin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

. Seine einzigartige Struktur ermöglicht Wechselwirkungen mit verschiedenen biologischen Zielstrukturen, was es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht. Darüber hinaus wurde diese Verbindung aufgrund ihrer interessanten elektronischen Eigenschaften auf ihren potenziellen Einsatz in der organischen Elektronik und Materialwissenschaft untersucht .

Wirkmechanismus

Der Wirkmechanismus von Decahydroacridin-1,8-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und zu verschiedenen biologischen Wirkungen zu führen. Beispielsweise könnte seine antimikrobielle Aktivität auf seine Fähigkeit zurückzuführen sein, bakterielle Zellmembranen zu stören oder essentielle Enzyme zu hemmen .

Wirkmechanismus

Target of Action

5,6-Dihydro-5-azacytidine (DHAC) is a nucleoside analogue . It shares the facilitated transport system for cytidine for entry into cells . The primary targets of DHAC are DNA and RNA, where it incorporates itself, disrupting their normal functions .

Mode of Action

DHAC is a hydrolytically stable analogue of 5-azacytidine . It incorporates into DNA and RNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . It also inhibits DNA methyltransferase, impairing DNA methylation . This results in changes in the genetic expression of the cell .

Biochemical Pathways

The incorporation of DHAC into DNA and RNA disrupts the normal biochemical pathways of the cell . It interferes with the normal function of DNA methyltransferase, leading to hypomethylation of DNA . This can affect various downstream effects, including changes in gene expression and cellular function .

Pharmacokinetics

The pharmacokinetics of DHAC involves its absorption, distribution, metabolism, and excretion . It’s known that renal excretion is the principal route of excretion of DHAC .

Result of Action

The result of DHAC’s action is the disruption of normal cellular function due to its incorporation into DNA and RNA, and the inhibition of DNA methylation . This can lead to changes in gene expression and potentially the death of the cell . DHAC has shown antileukemic activity against experimental leukemias .

Action Environment

The action of DHAC can be influenced by various environmental factors. It’s known that DHAC is hydrolytically stable, which may influence its action in different environments .

Biochemische Analyse

Biochemical Properties

5,6-Dihydro-5-azacytidine plays a crucial role in biochemical reactions by inhibiting DNA methyltransferase, leading to DNA hypomethylation. This compound interacts with several enzymes and proteins, including deoxycytidine kinase and DNA methyltransferase . The interaction with DNA methyltransferase results in the inhibition of DNA methylation, which can restore the expression of tumor-suppressor genes and induce antitumor activity .

Cellular Effects

5,6-Dihydro-5-azacytidine affects various types of cells and cellular processes. It has been shown to incorporate into DNA and RNA of human lymphoid cells, leading to DNA hypomethylation . This compound influences cell function by altering gene expression and cellular metabolism. For instance, it has been observed to decrease DNA methylation levels significantly, which can affect cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of 5,6-Dihydro-5-azacytidine involves its incorporation into DNA and RNA, where it forms covalent bonds with DNA methyltransferases. This interaction prevents DNA synthesis and leads to cytotoxicity . Additionally, the inhibition of DNA methyltransferase by 5,6-Dihydro-5-azacytidine results in DNA hypomethylation, which can reactivate silenced genes and induce antitumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6-Dihydro-5-azacytidine change over time. The compound is hydrolytically stable, and its degradation products have been studied in various in vitro and in vivo experiments . Long-term exposure to 5,6-Dihydro-5-azacytidine has been shown to maintain its hypomethylating effects, leading to sustained changes in gene expression and cellular function .

Dosage Effects in Animal Models

The effects of 5,6-Dihydro-5-azacytidine vary with different dosages in animal models. Studies have shown that higher doses can lead to increased cytotoxicity and adverse effects, while lower doses maintain the compound’s therapeutic efficacy . For example, in mice, a dose of 2000 mg/kg was found to be lethal, while lower doses were effective in reducing tumor growth without significant toxicity .

Metabolic Pathways

5,6-Dihydro-5-azacytidine is involved in several metabolic pathways, including its incorporation into nucleic acids and interaction with enzymes such as deoxycytidine kinase . The compound’s metabolites, including its triphosphate form, play a role in its antitumor activity by inhibiting DNA methylation and altering gene expression .

Transport and Distribution

Within cells and tissues, 5,6-Dihydro-5-azacytidine is transported and distributed through various mechanisms. It is incorporated into DNA and RNA, and its distribution has been studied in different tissues, including the liver and lungs . The compound’s transport involves interactions with specific transporters and binding proteins that facilitate its cellular uptake and localization .

Subcellular Localization

5,6-Dihydro-5-azacytidine localizes within the nucleus, where it exerts its effects on DNA methylation and gene expression . The compound’s activity is influenced by its subcellular localization, as it needs to be incorporated into DNA to inhibit DNA methyltransferase effectively . Post-translational modifications and targeting signals may also play a role in directing 5,6-Dihydro-5-azacytidine to specific cellular compartments .

Vorbereitungsmethoden

The synthesis of decahydroacridine-1,8-dione involves the reaction of aromatic aldehydes, dimedone, and ammonium acetate under reflux conditions. The reaction typically proceeds in ethanol as a solvent, yielding the desired product after several hours of heating . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

Decahydroacridin-1,8-dion unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den gebräuchlichen Reagenzien, die bei diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation entsprechende Ketone liefern, während die Reduktion Alkoholderivate erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Decahydroacridin-1,8-dion kann mit anderen stickstoffhaltigen heterocyclischen Verbindungen wie Chinoxalinen und Oxadiazolen verglichen werden. Während diese Verbindungen einige strukturelle Ähnlichkeiten aufweisen, ist Decahydroacridin-1,8-dion aufgrund seiner spezifischen Ringkonformation und seines Substitutionsschemas einzigartig . Diese Einzigartigkeit trägt zu seinen unterschiedlichen chemischen und biologischen Eigenschaften bei, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Ähnliche Verbindungen umfassen:

- Chinoxaline

- Oxadiazole

- Dihydrochinazolinone

Eigenschaften

IUPAC Name |

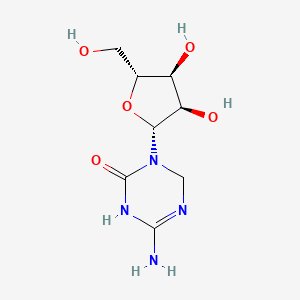

6-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h3-6,13-15H,1-2H2,(H3,9,10,11,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIRBXZDQGQUOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N=C(NC(=O)N1C2C(C(C(O2)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860774 | |

| Record name | 6-Amino-3-pentofuranosyl-3,4-dihydro-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62488-57-7 | |

| Record name | 5,6-Dihydro-5-azacytidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.